molecular formula C12H14N2O2 B3044526 ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate CAS No. 100134-80-3

ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate

Cat. No. B3044526
CAS RN: 100134-80-3
M. Wt: 218.25 g/mol
InChI Key: YRLXFQIXPNFGPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

100134-80-3

Product Name

ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)10-5-3-9(4-6-10)11-13-7-8-14-11/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

YRLXFQIXPNFGPQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NCCN2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NCCN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The resulting ethyl 4-[1-(ethoxy)iminomethyl]benzoate hydrochloride (2.00 g) was dissolved in ethanol (30 ml). Under ice cooling, ethylenediamine (0.52 ml) was added to the resulting solution, followed by heating to room temperature. The reaction mixture was stirred overnight. To the residue obtained by distilling off the solvent under reduced pressure, dilute hydrochloric acid was added to make it acidic, followed by concentration again. The residue was purified by chromatography through a synthetic adsorbent (“Diaion HP-20”, trade name; water˜50% acetonitrile-water). Solution of hydochloride in ethanol was added to the resulting fraction and the mixture was concentrated. Colorless crystalline powder precipitated by the addition of tetrahydrofuran was collected by filtration and dried, whereby the title compound (1.63 g, 19%) was obtained.
Name
ethyl 4-[1-(ethoxy)iminomethyl]benzoate hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Yield
19%

Synthesis routes and methods II

Procedure details

2.96 g (11.5 mmol) of ethyl 4-ethoxycarbonimidoylbenzoate hydrochloride and 690 mg (11.5 mmol) of ethylenediamine were stirred in 100 ml of ethanol at 60° C. for 4 hours. The solvent was evaporated. 1 N aqueous sodium hydroxide solution was added to the residue. After the extraction with dichloromethane followed by the washing with saturated Aqueous NaCl solution and drying over anhydrous magnesium sulfate, the solvent was evaporated to obtain the title compound.
Name
ethyl 4-ethoxycarbonimidoylbenzoate hydrochloride
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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